[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a chlorophenyl ring and a nitrophenyl group attached to a methanone moiety.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)cyclopropylmethanone involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with cyclopropylmagnesium bromide to form 4-chlorophenylcyclopropylmethanol. This intermediate is then oxidized to 4-chlorophenylcyclopropylmethanone using an oxidizing agent such as pyridinium chlorochromate (PCC). Finally, the methanone is reacted with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate to yield the desired compound .
Chemical Reactions Analysis
2-(4-Chlorophenyl)cyclopropylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like PCC or potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent phenyl and cyclopropyl groups.
Scientific Research Applications
2-(4-Chlorophenyl)cyclopropylmethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)cyclopropylmethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2-(4-Chlorophenyl)cyclopropylmethanone is unique due to its combination of a cyclopropyl group with chlorophenyl and nitrophenyl moieties. Similar compounds include:
2-(4-Chlorophenyl)cyclopropylmethanone oxime: This compound has an oxime group instead of a methanone group, which can alter its chemical reactivity and biological activity.
4-Chlorophenylcyclopropyl ketone: This compound lacks the nitrophenyl group, making it less complex and potentially less active in certain reactions.
Properties
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-5-1-10(2-6-12)14-9-15(14)16(19)11-3-7-13(8-4-11)18(20)21/h1-8,14-15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWKQUDNLNFCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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